molecular formula C8H6F3NO4 B1475090 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene CAS No. 1261764-67-3

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B1475090
CAS No.: 1261764-67-3
M. Wt: 237.13 g/mol
InChI Key: BUIXEGMYVONDJE-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a chemical compound . It is similar to 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene, which has a molecular weight of 251.16 .


Synthesis Analysis

The synthesis of trifluoromethoxy compounds is a topic of ongoing research . One method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .

Scientific Research Applications

Nucleophilic Aromatic Substitution and Synthesis

Facilitating Organic Synthesis

Research has demonstrated the utility of nitro-substituted aromatic compounds in nucleophilic aromatic substitution reactions, offering pathways to synthesize binaphthyl derivatives with potential axial chirality. This method presents a facile entry to high-yield production of such compounds, highlighting the importance of nitro-substituted benzene derivatives in organic synthesis and their potential in creating chiral aromatic compounds (Hattori et al., 2002).

Trifluoromethoxylation of Aliphatic Substrates

Another application involves the direct trifluoromethoxylation of aliphatic substrates, where compounds similar to 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene are used to generate trifluoromethoxide anions that substitute activated bromides and alkyl iodides. This represents the first example of such displacement from an activated aromatic ring, showcasing the compound's role in introducing trifluoromethoxy groups into various molecular frameworks (Marrec et al., 2010).

Intermediate for Oxygen-Functionalized Aromatic Compounds

Additionally, research on 4H-1,2-benzoxazine derivatives has shown that electron-withdrawing substituents on the benzene ring, similar to those in this compound, are crucial for synthesizing functionalized aromatic compounds. These findings reveal the compound's potential as a precursor to multisubstituted phenols and other oxygen-functionalized aromatics, highlighting its versatility in organic synthesis (Nakamura et al., 2003).

Biochemical Analysis

Biochemical Properties

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific conditions of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in the inflammatory response, leading to changes in cytokine production. Additionally, this compound can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cell viability and function, with some cells exhibiting increased oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilicity also affects its distribution, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

2-methoxy-1-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c1-15-7-5(12(13)14)3-2-4-6(7)16-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIXEGMYVONDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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